molecular formula C12H13BrClNO B8126246 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide

Cat. No.: B8126246
M. Wt: 302.59 g/mol
InChI Key: CEDRJHJJHMEDHY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide is an organic compound characterized by the presence of bromine, chlorine, and a cyclopropylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide typically involves the bromination of 2-chlorophenol followed by subsequent reactions to introduce the cyclopropylmethyl and acetamide groups. One common method involves the bromination of 2-chlorophenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 4-bromo-2-chlorophenol is then reacted with cyclopropylmethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)6-10)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDRJHJJHMEDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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